Product packaging for Ethanol, 2-[(2-chloroethyl)amino]-(Cat. No.:CAS No. 3890-98-0)

Ethanol, 2-[(2-chloroethyl)amino]-

Cat. No.: B3052149
CAS No.: 3890-98-0
M. Wt: 123.58 g/mol
InChI Key: DKOGEYINHLFAEA-UHFFFAOYSA-N
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Description

Contextualization within Alkylating Agents

Ethanol (B145695), 2-[(2-chloroethyl)amino]- is classified as a monofunctional alkylating agent. Alkylating agents are reactive molecules that can attach an alkyl group to other molecules. The key to its reactivity is the 2-chloroethylamino group, which contains a nitrogen atom and a chlorine atom on adjacent carbons.

The mechanism of alkylation involves an intramolecular reaction where the nitrogen atom displaces the chloride ion, forming a highly reactive, three-membered ring known as an aziridinium (B1262131) ion. wikipedia.org This strained ring is a potent electrophile, readily reacting with nucleophiles—electron-rich atoms or molecules. In a biological context, this allows it to form covalent bonds with various biomolecules, most notably DNA. nih.govresearchgate.netresearchgate.net The ability to covalently modify biological macromolecules is the foundation of its utility in research.

Historical Perspective of Nitrogen Mustard Chemistry

The development of Ethanol, 2-[(2-chloroethyl)amino]- is intertwined with the history of nitrogen mustards. The original sulfur mustard, commonly known as mustard gas, was infamously used as a chemical weapon in World War I. taylorandfrancis.com Its severe blistering effects prompted scientific investigation into related compounds.

In the 1930s and 1940s, research shifted to nitrogen-containing analogues, the nitrogen mustards. nih.gov Initially explored for military purposes, a pivotal observation during World War II revealed their profound biological effects. wikipedia.org Researchers noted that exposure to nitrogen mustards led to a significant reduction in white blood cells. wikipedia.org This finding sparked the revolutionary idea of using these compounds to target rapidly dividing cancer cells, giving birth to the field of chemotherapy. researchgate.netresearchgate.net Mechlorethamine (B1211372), a nitrogen mustard, became the first such drug. wikipedia.orgtaylorandfrancis.com Ethanol, 2-[(2-chloroethyl)amino]- is a derivative that emerged from this extensive body of research.

Significance as a Research Probe and Chemical Intermediate

Ethanol, 2-[(2-chloroethyl)amino]- serves dual roles in modern research as both a probe and an intermediate.

As a research probe , its ability to alkylate biomolecules is harnessed to study their structure and function. By selectively modifying specific sites on macromolecules like proteins and nucleic acids, scientists can investigate the consequences of these modifications on biological processes. This makes it an invaluable tool for mapping molecular interactions and understanding complex biochemical pathways.

As a chemical intermediate , Ethanol, 2-[(2-chloroethyl)amino]- is a versatile building block for synthesizing more complex molecules. Its reactive chloroethyl group provides a convenient point of attachment for incorporating the nitrogen mustard pharmacophore into various molecular frameworks. This has been instrumental in creating novel compounds with tailored properties for a range of research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10ClNO B3052149 Ethanol, 2-[(2-chloroethyl)amino]- CAS No. 3890-98-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chloroethylamino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10ClNO/c5-1-2-6-3-4-7/h6-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOGEYINHLFAEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40328957
Record name 2-[(2-Chloroethyl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40328957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3890-98-0
Record name 2-[(2-Chloroethyl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40328957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for Ethanol, 2 2 Chloroethyl Amino and Its Analogs

Established Synthetic Routes to Ethanol (B145695), 2-[(2-chloroethyl)amino]-

The synthesis of the core molecule, Ethanol, 2-[(2-chloroethyl)amino]-, relies on precise and controlled chemical reactions to ensure the desired product is obtained with high purity.

Reaction of 2-Chloroethylamine (B1212225) with Ethylene (B1197577) Oxide

A primary and established method for the synthesis of Ethanol, 2-[(2-chloroethyl)amino]- involves the direct reaction of 2-chloroethylamine with ethylene oxide. This reaction is a classic example of an amino group's nucleophilic attack on the strained epoxide ring of ethylene oxide. The nitrogen atom of the 2-chloroethylamine acts as the nucleophile, leading to the opening of the ethylene oxide ring and the formation of a new carbon-nitrogen bond, resulting in the desired 2-hydroxyethyl substituent on the nitrogen atom.

Controlled Reaction Conditions and Purification Protocols

The success of the synthesis of Ethanol, 2-[(2-chloroethyl)amino]- is highly dependent on the meticulous control of reaction conditions. The reaction is typically carried out in a suitable solvent system at controlled temperatures to minimize side reactions, such as the polymerization of ethylene oxide or the formation of di- and tri-ethanolamine derivatives. Following the reaction, a rigorous purification protocol is essential to isolate the target compound from unreacted starting materials and byproducts. This often involves techniques such as distillation under reduced pressure or column chromatography to achieve the required level of purity for subsequent applications.

Synthesis of Nitrogen Mustard Analogs and Derivatives

The core structure of Ethanol, 2-[(2-chloroethyl)amino]- serves as a scaffold for the synthesis of a wide array of nitrogen mustard analogs and derivatives. These synthetic efforts are aimed at exploring the structure-activity relationships of this class of compounds.

Mannich Base Half Nitrogen Mustard Syntheses

A significant approach to diversifying the nitrogen mustard structure involves the synthesis of Mannich base half nitrogen mustards. This method utilizes a Mannich reaction, which is a three-component condensation involving an active hydrogen compound, formaldehyde (B43269), and a secondary amine. In this context, a suitable phenolic compound can react with formaldehyde and a secondary amine bearing a 2-chloroethyl group to yield the corresponding Mannich base. For instance, new Mannich base-type nitrogen mustards have been synthesized from 7-hydroxy-4-phenyl-2H-1-benzopyran-2-one. These compounds are prepared by reacting the parent coumarin (B35378) with formaldehyde and various N-substituted-N-(2-hydroxyethyl)amines, followed by chlorination of the resulting N,N-disubstituted-2-aminoethanols with thionyl chloride to yield the final nitrogen mustard.

Functionalization Strategies for Diverse Derivatives

The functionalization of the Ethanol, 2-[(2-chloroethyl)amino]- scaffold is a key strategy for generating a diverse library of derivatives. A common method for creating analogs involves the reaction of N-substituted-2-aminoethanols with thionyl chloride. This reaction effectively converts the hydroxyl group of the aminoethanol into the desired chloroethyl moiety, which is characteristic of nitrogen mustards. This versatile method allows for the introduction of a wide range of substituents on the nitrogen atom, thereby enabling a systematic exploration of how different functional groups influence the properties of the resulting nitrogen mustard analogs.

Click Chemistry Approaches in Nitrogen Mustard Synthesis

Click chemistry, a concept introduced by Karl Barry Sharpless, offers a powerful strategy for the synthesis of nitrogen mustards, emphasizing modularity, high efficiency, and the use of mild, water-tolerant reaction conditions. researchgate.net The cornerstone of this approach is often the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that forms a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne with high reliability. researchgate.netmt.comliberty.edu

This methodology has been successfully employed to generate novel libraries of nitrogen mustards. The general synthetic strategy involves a few key steps. Often, a readily available starting material like diethanolamine (B148213) is used to build a scaffold containing both the N,N-di-2-hydroxyethyl group and a reactive handle, such as an alkyne. This intermediate is then coupled with a variety of azide-containing molecules through the CuAAC reaction. The final step involves the chlorination of the hydroxyl groups, typically using a reagent like thionyl chloride, to yield the active bis(2-chloroethyl)amino moiety. liberty.edu

Researchers have utilized this approach to synthesize a range of new nitrogen mustards, demonstrating the versatility of click chemistry in creating structural diversity. mt.comliberty.edu By varying the azide component, chemists can introduce different functionalities into the final molecule, which can influence its properties. liberty.edu For instance, one study reported the synthesis of eight new nitrogen mustards using this click-generated strategy. mt.com The use of ultrasound activation has been shown to decrease reaction times and provide good yields in the chlorination step. liberty.edu

Table 1: Examples of Click-Generated Nitrogen Mustards

Starting Materials Reaction Type Key Features of Synthesis Resulting Compound Type Reference
Diethanolamine, Propargyl bromide, Various azides CuAAC Multi-step synthesis, structural variety introduced via different azides, final chlorination step. 1,2,3-Triazole-containing nitrogen mustards liberty.edu

Synthesis of Sulfur-Containing Chloroethyl Analogs

The synthesis of sulfur-containing analogs of chloroethyl compounds involves the strategic replacement of oxygen or nitrogen atoms with sulfur, aiming to modify the molecule's physicochemical properties. Thiols (sulfur analogs of alcohols) and sulfides (sulfur analogs of ethers) are key functional groups in this context. nih.gov

A common method for preparing thiols from alkyl halides, such as a chloroethyl derivative, involves using thiourea (B124793) as a sulfur nucleophile. The reaction proceeds via an SN2 mechanism to form a stable alkyl isothiourea salt intermediate. This intermediate is then hydrolyzed with an aqueous base to yield the final thiol, a process that avoids the common side reaction of the thiol product reacting further to form a sulfide. nih.gov

More complex sulfur-containing analogs have also been synthesized. For example, research into analogs of N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea (CCNU) has included the preparation of derivatives containing a 1,3-dithiane (B146892) ring, a heterocyclic moiety with two sulfur atoms. nih.gov The synthesis of these molecules involves multi-step sequences to construct the substituted cyclohexyl ring system bearing the sulfur atoms, which is then coupled to the N-(2-chloroethyl)-N-nitrosourea portion. nih.gov The introduction of sulfur can significantly alter the molecule's properties, and in some cases, 2-fluoroethyl analogs were found to be less active than their 2-chloroethyl counterparts in this series. nih.gov

Preparation of 2-(Dialkylamino)ethanethiols as Analogs

A specific class of sulfur-containing analogs, 2-(dialkylamino)ethanethiols, are valuable as standards and precursors. Their synthesis has been described in detail, providing a clear pathway to these compounds. nih.govresearchgate.net A well-established method begins with the corresponding 2-(dialkylamino)ethyl chloride. nih.gov

The synthesis proceeds in two main steps:

Formation of Isothiouronium Salt : The 2-(dialkylamino)ethyl chloride is treated with an equimolar amount of thiourea in an ethanolic solution. This reaction forms the S-substituted dialkylaminoethylisothiouronium salt. These intermediates can be isolated and characterized. nih.gov

Alkaline Hydrolysis : The isolated isothiouronium salt is then subjected to alkaline hydrolysis using a strong base to cleave the isothiourea group, yielding the desired 2-(dialkylamino)ethanethiol. nih.gov

A related patented method describes the preparation of diethylaminoethanethiol starting from diethylaminoethanol. This process first involves chlorination with a reagent like thionyl chloride to produce diethylaminochloroethane hydrochloride, which then reacts with thiourea and is subsequently hydrolyzed. nih.gov These thiols are noted for their utility; for example, 2-(diethylamino)ethanethiol (B140849) is commercially available as its HCl salt and is used as an odorless reagent for the deprotection of aromatic methyl ethers. fishersci.comnih.gov

Table 2: Synthesis of a 2-(Dialkylamino)ethanethiol Analog

Reactant Reagent Intermediate Final Product Yield Reference

Solid-Phase Synthesis of DNA Interstrand Cross-Link Mimics

Nitrogen mustards exert their biological effects by forming covalent bonds with DNA, particularly creating interstrand cross-links (ICLs) between the two strands of the double helix. wikipedia.orgresearchgate.net To study the repair mechanisms that cells use to overcome this type of damage, such as the Fanconi Anemia (FA) pathway, scientists require precisely defined DNA molecules containing a single ICL. colostate.eduresearchgate.net Solid-phase synthesis is a powerful technique to create these ICL mimics. colostate.edu

More targeted strategies have been developed that utilize site-specific solid-phase DNA synthesis. These approaches allow for the creation of ICLs with high specificity and in high yields. colostate.edu There are two primary strategies:

Cross-linked Dimer Incorporation : A pre-formed, cross-linked pair of nucleotides (a dimer) is chemically synthesized first. This dimer is then incorporated into a growing DNA strand during standard solid-phase DNA synthesis. The synthesis then continues bidirectionally to complete the two DNA strands that are now permanently linked at a specific site. colostate.edu

Post-Synthetic Cross-linking : Two separate DNA oligonucleotides are synthesized, each containing a precursor molecule at a specific position. After synthesis and purification, the two strands are annealed to form a duplex. A selective chemical reaction is then initiated to form the cross-link between the two precursor molecules in situ. colostate.edu

These synthetic ICL-containing oligonucleotides are invaluable tools for biochemical assays that investigate the complex cellular machinery involved in DNA repair. colostate.eduresearchgate.net

Crystallization Techniques for Structural Confirmation

Obtaining high-quality crystals is a rate-limiting but essential step for determining the precise three-dimensional structure of a molecule via X-ray crystallography. nih.gov For a compound like Ethanol, 2-[(2-chloroethyl)amino]- or its analogs, which are often prepared as hydrochloride salts, specific crystallization methods are employed. liberty.edu

Recrystallization of Hydrochloride Salts: Hydrochloride salts are often crystalline solids. A common purification and crystallization method is recrystallization. The choice of solvent is critical. While some salts are too soluble in absolute ethanol, 2-propanol is often a preferred solvent. Diethyl ether can be added as an anti-solvent to induce precipitation of the salt from a solution. Acetone may also be used as a wash to remove impurities. A general procedure involves dissolving the impure solid in a minimum amount of a suitable hot solvent and allowing the solution to cool slowly, promoting the formation of pure crystals while impurities remain in the mother liquor. mt.com

Co-crystallization: For ionic active pharmaceutical ingredients (APIs), co-crystallization with various co-formers (like carboxylic acids) is a technique used to create new crystalline phases with tailored physical properties. The slow evaporation method is frequently used, where a solution containing the hydrochloride salt and a co-former is allowed to evaporate slowly, leading to the growth of co-crystals. nih.govcolostate.edu

Precipitation and Low-Temperature Methods: In some synthetic procedures, the product can be crystallized directly from the reaction mixture. For instance, a nitrogen mustard agent has been successfully precipitated from an acetonitrile (B52724) solution by cooling in an ice-water bath or at -10°C overnight. researchgate.net

Methods for X-ray Diffraction Quality Crystals: For definitive structural analysis, single crystals suitable for X-ray diffraction are required. The hanging drop vapor diffusion method is a sophisticated technique used for this purpose, particularly for complex structures like a DNA polymerase in a ternary complex with a nitrogen mustard-adducted DNA. In this method, a drop containing the purified molecule, buffer, and a precipitant is allowed to equilibrate with a larger reservoir of the precipitant solution, promoting slow, controlled crystal growth. researchgate.net

Table of Mentioned Compounds

Compound Name CAS Number Molecular Formula
Ethanol, 2-[(2-chloroethyl)amino]- 22633-81-0 C4H10ClNO
2-((2-Chloroethyl)amino)ethanol hydrochloride 2576-29-6 C4H11Cl2NO
2-[bis(2-chloroethyl)amino]ethanol 7747-69-5 C6H13Cl2NO
2-[bis(2-chloroethyl)amino]ethanol hydrochloride 63978-53-0 C6H14Cl3NO
Diethanolamine 111-42-2 C4H11NO2
Propargyl bromide 106-96-7 C3H3Br
Thionyl chloride 7719-09-7 Cl2OS
Thiourea 62-56-6 CH4N2S
N-(2-chloroethyl)-N'-(trans-4-methylcyclohexyl)-N-nitrosourea (MeCCNU) 13909-09-6 C10H18ClN3O2
2-(Diethylamino)ethanethiol 100-38-9 C6H15NS
Diethylaminochloroethane hydrochloride 869-24-9 C6H15Cl2N

Mechanistic Investigations of Reactivity and Aziridinium Ion Formation

Intramolecular Cyclization and Aziridinium (B1262131) Ion Generation

The chemical reactivity of Ethanol (B145695), 2-[(2-chloroethyl)amino]-, a compound related to nitrogen mustards, is characterized by its capacity for intramolecular cyclization to form a highly reactive aziridinium ion. This process is central to its mechanism of action and subsequent reactions with nucleophiles.

The formation of the aziridinium ion from Ethanol, 2-[(2-chloroethyl)amino]- is a classic example of an intramolecular nucleophilic substitution reaction. The key participant in this transformation is the amine nitrogen atom. The nitrogen atom possesses a lone pair of electrons, which acts as an internal nucleophile. chemguide.co.uk This lone pair is attracted to the electrophilic carbon atom bonded to the chlorine atom (the β-carbon). chemguide.co.uk

The proximity of the amine nitrogen to the 2-chloroethyl group facilitates an intramolecular attack, where the nitrogen's lone pair forms a new covalent bond with the β-carbon. ptfarm.pl This bonding event simultaneously displaces the chlorine atom as a chloride ion (Cl⁻), which is a good leaving group. chemguide.co.uk The resulting three-membered ring containing a positively charged nitrogen atom is known as an aziridinium ion. This cyclization is a common feature for molecules containing a 2-chloroethylamino group. ptfarm.pl The entire process transforms the relatively stable parent molecule into a highly strained and electrophilic intermediate.

The stability of the formed aziridinium ion is also a key factor. While some aziridinium ions can be relatively stable in solution, they are inherently reactive electrophiles due to ring strain and the positive charge on the nitrogen atom. nih.govnih.gov The stability can be influenced by factors such as the solvent and temperature. For example, the aziridinium ion of xylamine (B1683421) is noted to be relatively stable at 23°C but undergoes hydrolysis with a half-life of 70 minutes at 37°C. nih.gov This hydrolysis represents a reaction with water, a nucleophile, which leads to the opening of the aziridinium ring.

Structural modifications to the parent 2-chloroethylamine (B1212225) molecule can significantly impact the formation and reactivity of the corresponding aziridinium ion. The nature of the substituent on the amine nitrogen plays a crucial role. For example, the reactivity of different nitrogen mustards like N-ethyl bis(2-chloroethyl)amine (B1207034) (HN-1), N-methyl bis(2-chloroethyl)amine (HN-2), and tris(2-chloroethyl)amine (HN-3) varies, in part due to the electronic and steric effects of the substituents on the nitrogen.

The reactivity of the aziridinium ion itself is the basis for the alkylating properties of these compounds. ptfarm.pl It readily reacts with a wide range of nucleophiles, leading to the opening of the strained ring. The pharmacological activity of compounds like xylamine is directly attributed to the aziridinium ion, which acts as the active species that irreversibly inhibits norepinephrine (B1679862) uptake. nih.gov In contrast, derivatives formed from the parent mustard, such as dimers or hydrolysis products, exhibit significantly different biological and chemical activities. nih.gov This underscores that the integrity of the aziridinium ion is paramount for its characteristic reactivity.

Nucleophilic Substitution Reactions

Once formed, the electrophilic aziridinium ion is susceptible to attack by various nucleophiles. This ring-opening reaction is a form of nucleophilic substitution and is the principal pathway through which 2-chloroethylamines exert their alkylating effects.

Sodium ethoxide (NaOEt), a strong base and a source of the ethoxide nucleophile, reacts with nitrogen mustards and their analogues through a nucleophilic substitution mechanism. mdpi.comresearchgate.netnih.gov The ethoxide ion attacks one of the carbon atoms of the aziridinium ring, leading to the opening of the ring and the formation of an N-(2-ethoxyethyl) derivative. In the case of Ethanol, 2-[(2-chloroethyl)amino]-, this would result in the formation of 2-[(2-ethoxyethyl)amino]ethanol.

Studies on various nitrogen mustard analogues have shown that they react with a range of nucleophiles. ptfarm.pl Besides alkoxides like ethoxide, these compounds can react with:

Alcohols and Phenols: Leading to the formation of ether linkages. ptfarm.pl

Amines: Such as butylamine (B146782) and toluidine, resulting in the formation of substituted diamines. ptfarm.pl

Thiols: Like thiophenol, which attack the aziridinium ion to form thioethers. ptfarm.pl

The reaction with the hydroxide (B78521) ion (from water) leads to a hydrolysis product. nih.gov These reactions are competitive and the product distribution depends on the relative concentrations and nucleophilicity of the species present in the reaction mixture.

Kinetic studies comparing various nitrogen mustard analogues provide insight into their relative reactivities. In reactions with sodium ethoxide, bis(2-chloroethyl)amine, an analogue of "Ethanol, 2-[(2-chloroethyl)amino]-", was found to react slightly faster than tris(2-chloroethyl)amine (HN-3). mdpi.comnih.gov This difference in reaction rate can be attributed to the electronic and steric environment of the nitrogen atom. Both compounds react via a nucleophilic substitution mechanism. mdpi.comnih.gov

The following table presents the half-lives for the reaction of selected nitrogen mustards with sodium ethoxide, illustrating the differences in their reaction kinetics.

CompoundHalf-life (in reaction with Sodium Ethoxide)
Tris(2-chloroethyl)amine (HN-3) 30.14 hours
Bis(2-chloroethyl)amine 22.73 hours
Bis(2-chloroethyl) ether (Oxygen analogue) 533 hours
Data sourced from a study on reaction kinetics with sodium ethoxide. mdpi.com

As shown in the table, the nitrogen-containing compounds react significantly faster than their oxygen analogue, bis(2-chloroethyl) ether, highlighting the crucial role of the nitrogen atom in facilitating the reaction, likely through the formation of the reactive aziridinium intermediate. mdpi.com

Oxidation and Reduction Pathways

The oxidation and reduction of Ethanol, 2-[(2-chloroethyl)amino]- have not been extensively detailed in dedicated studies. However, the reactivity can be inferred from the behavior of its constituent functional groups and related compounds, such as other nitrogen mustards.

Oxidation: The presence of a secondary amine and a primary alcohol offers two main sites for oxidation. The nitrogen atom in secondary amines can be oxidized to form hydroxylamines or nitroxides, although the oxidation of tertiary amines to amine oxides is more common. libretexts.org For instance, tertiary nitrogen mustards like N-ethyl-bis(2-chloroethyl)amine (HN-1) and N-methyl-bis(2-chloroethyl)amine (HN-2) react with peroxides to yield the corresponding N-oxides. dtic.mil

In a study on the reaction of nitrogen mustards with peroxides, it was found that hydrogen peroxide did not convert mono-, bis-, or tris(2-chloroethyl)amines to their N-oxides in methanol (B129727) or acetonitrile (B52724). Instead, a bimolecular nucleophilic substitution occurred, leading to a cyclized bisquaternary salt. dtic.mil The oxidation of the primary alcohol group in Ethanol, 2-[(2-chloroethyl)amino]- would be expected to proceed through standard mechanisms to first yield an aldehyde, and upon further oxidation, a carboxylic acid.

Reduction: The primary site for reduction on the molecule is the carbon-chlorine bond. Catalytic hydrogenation or treatment with other reducing agents can lead to the cleavage of the C-Cl bond, replacing the chlorine atom with hydrogen. This process would convert Ethanol, 2-[(2-chloroethyl)amino]- into N-ethylethanolamine.

Theoretical Studies on Aziridinium Ion Chemistry

A hallmark of N-(2-chloroethyl)amines is their ability to undergo intramolecular cyclization to form a highly reactive three-membered ring known as an aziridinium ion. nih.gov In the case of Ethanol, 2-[(2-chloroethyl)amino]-, the nitrogen atom acts as a nucleophile, displacing the chloride to form the N-(2-hydroxyethyl)aziridinium ion. This process is a classic example of neighboring group participation. nih.gov

Explicit solvent ab initio molecular dynamics simulations on related nitrogen mustards, such as mechlorethamine (B1211372), have shown that this cyclization is a concerted reaction. nih.gov The activation free energy for this transformation is significantly influenced by the solvent environment, particularly the coordination and orientation of water molecules near the leaving group. nih.gov The formation of the aziridinium ion is critical as it dramatically increases the ring strain, rendering the structure highly susceptible to nucleophilic attack. mdpi.com

The ring-opening of aziridinium ions by nucleophiles is a subject of extensive computational study. These reactions can proceed via two main pathways: attack at the unsubstituted carbon (pathway 'a') or at the substituted carbon (pathway 'b'). mdpi.com

Theoretical studies on various substituted aziridinium ions have revealed that the regioselectivity of the ring-opening is governed by a delicate balance of kinetic and thermodynamic factors. mdpi.comresearchgate.net

Kinetic Control: Attack at the sterically less hindered carbon atom is generally favored under kinetic control, leading to the faster-forming product. mdpi.com

Thermodynamic Control: Attack at the more substituted carbon, leading to a more stable product, is favored under thermodynamic control. mdpi.com

Computational studies using Density Functional Theory (DFT) have been employed to analyze the transition states and energy barriers for these pathways. For example, in the ring-opening of 2-methylaziridinium ions, backside attack (an SN2-type mechanism) is generally preferred over a frontside attack. researchgate.net The nature of the N-substituent, the nucleophile, and the solvent all play a crucial role in determining the preferred reaction pathway. For the N-(2-hydroxyethyl)aziridinium ion, the hydroxyl group could potentially influence the regioselectivity through intramolecular hydrogen bonding or by altering the electronic properties of the ring.

Table 1: Factors Influencing Aziridinium Ion Ring-Opening Regioselectivity

Factor Influence on Ring Opening Reference
Substituents Electron-withdrawing groups can lower the activation energy for ring-opening. researchgate.net
Nucleophile The nature and strength of the nucleophile can dictate the reaction pathway. mdpi.com
Reaction Conditions Temperature and reaction time can shift the outcome from kinetic to thermodynamic control. mdpi.com

| Solvent | The polarity and coordinating ability of the solvent can stabilize transition states differently. | nih.gov |

The ring-opening of chiral aziridinium ions often proceeds with a high degree of stereospecificity. The reaction typically occurs via an SN2 mechanism, which involves an inversion of configuration at the carbon atom being attacked by the nucleophile.

Computational and experimental studies on optically active aziridinium ions, such as those derived from N,N-dibenzyl alaninol, have confirmed the stereospecific nature of the ring-opening by halides. rsc.org These studies, using DFT and DLPNO-CCSD(T) methods, show that the nucleophilic attack happens in a highly regioselective and stereoselective manner. rsc.org When a bicyclic aziridinium ion is formed, the subsequent ring-opening by nucleophiles can afford substituted aza-rings without loss of the substrate's original stereochemistry. mdpi.com This retention of stereochemistry is a key feature that makes aziridinium ions valuable intermediates in asymmetric synthesis.

For the N-(2-hydroxyethyl)aziridinium ion, it is expected that its reactions with nucleophiles would also be highly stereospecific. If a chiral center is present on the aziridine (B145994) ring, the nucleophilic attack would lead to a predictable stereochemical outcome in the resulting acyclic amine product.

Table 2: Compound Names Mentioned in the Article

Compound Name
Ethanol, 2-[(2-chloroethyl)amino]-
N-(2-hydroxyethyl)aziridinium ion
N-ethylethanolamine
N-ethyl-bis(2-chloroethyl)amine
N-methyl-bis(2-chloroethyl)amine
Mechlorethamine

Molecular Interactions with Biomolecules: Focus on Dna Alkylation and Adducts

DNA Alkylation Mechanisms

As a bifunctional alkylating agent, Ethanol (B145695), 2-[(2-chloroethyl)amino]- can react with two distinct nucleophilic sites on DNA. This process is initiated by the formation of a highly reactive aziridinium (B1262131) ion, which then attacks electron-rich centers in the DNA bases.

The most frequent target for alkylation by nitrogen mustards and their analogs is the N7 position of guanine (B1146940), due to its high nucleophilicity. wikipedia.orgnih.gov The reaction begins with the alkylation of a guanine base on one strand of the DNA, forming a monofunctional adduct. This initial reaction involves the compound's reactive N,N-bis-(2-chloroethyl)amine functional group, which forms an aziridinium intermediate that subsequently binds to the guanine N7 position. nih.gov

Following this initial "monoadduct" formation, the second 2-chloroethyl arm of the molecule can react with another nucleophilic site. If this second reaction occurs with a guanine on the opposite DNA strand, it results in an interstrand cross-link (ICL). wikipedia.orgnih.gov This two-step mechanism first involves chloroethylation of one guanine, followed by a slower second step where the attached chloroethyl group reacts with a guanine on the opposing strand, displacing the chloride ion to form a stable ethyl bridge. nih.gov This cross-linking preferentially occurs in 5'-GNC-3' sequences. nih.gov

The formation of DNA adducts, particularly interstrand cross-links (ICLs), poses a significant barrier to essential cellular metabolic processes. wikipedia.org ICLs covalently link the two strands of the DNA double helix, preventing their separation. nih.gov Strand separation is a mandatory step for both DNA replication and transcription. Consequently, the presence of these cross-links physically blocks the progression of DNA and RNA polymerases along the DNA template. wikipedia.orgnih.gov This obstruction of enzymatic machinery effectively inhibits both the synthesis of new DNA and the transcription of genes into RNA, which can ultimately trigger programmed cell death (apoptosis). wikipedia.org It has been estimated that even a small number of un-repaired ICLs can be lethal to a cell. nih.gov

The initial N7-alkylguanine adduct is chemically labile. nih.gov The alkylation at the N7 position introduces a positive charge into the imidazole (B134444) ring of the guanine base, weakening the N-glycosidic bond that connects the base to the sugar-phosphate backbone. nih.govnih.gov This instability can lead to two primary secondary lesions. One pathway is depurination, where the entire modified guanine base is lost, creating an apurinic (AP) site. nih.gov

Alternatively, the positively charged imidazole ring can undergo hydrolytic cleavage, opening the ring between the C8 and N9 positions. nih.gov This ring-opening results in the formation of a more stable formamidopyrimidine (FapyG) adduct. nih.gov FapyG lesions are more persistent in DNA than the initial N7-guanine adducts and are considered to have a higher potential for causing mutations. nih.gov

Analogs of Ethanol, 2-[(2-chloroethyl)amino]-, such as other nitrogen mustards and chloroethylnitrosoureas, are well-characterized for their ability to form interstrand cross-links (ICLs). nih.govnih.gov These bifunctional agents possess two reactive groups, allowing them to bridge the two strands of DNA. wikipedia.org For instance, nitrogen mustards like mechlorethamine (B1211372) and cyclophosphamide (B585) react almost exclusively with guanine residues to form ICLs. nih.gov

Similarly, chloroethylating agents like 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) also induce ICLs through a two-step process. nih.govnih.gov An initial chloroethylation of a nucleophilic site on one strand creates a stable precursor adduct, which then reacts over several hours with a base on the opposite strand to complete the cross-link. nih.gov This delayed cross-linking mechanism is a common feature among various haloethylating agents. nih.gov

Table 1: Key DNA Modifications by Chloroethylating Agents
Modification TypeDescriptionConsequence
Guanine N7 MonoadductInitial alkylation of a single guanine base at the N7 position.Precursor to cross-links and FapyG adducts. nih.govnih.gov
Interstrand Cross-Link (ICL)Covalent linkage between opposite DNA strands, often between two guanine bases. wikipedia.orgnih.govBlocks DNA replication and transcription. nih.gov
Formamidopyrimidine (FapyG) AdductA secondary lesion formed by the opening of the imidazole ring of an N7-alkylated guanine. nih.govnih.govMore stable and persistent than the initial N7 adduct. nih.gov
Apurinic (AP) SiteLoss of the alkylated guanine base from the DNA backbone due to N-glycosidic bond instability. nih.govCan lead to mutations during DNA repair or replication.

Characterized Types of DNA Adducts

The interaction of Ethanol, 2-[(2-chloroethyl)amino]- with DNA results in specific, characterizable adducts that serve as molecular evidence of exposure and damage.

Interstrand Guanine-Guanine Cross-Links

Following the initial formation of a monoadduct at the N7 position of a guanine residue, the second chloroethyl arm of the nitrogen mustard can undergo a similar cyclization to generate another aziridinium ion. nih.gov This allows for a subsequent reaction with a guanine residue on the complementary DNA strand, culminating in the formation of a diguaninyl interstrand cross-link (ICL). nih.govresearchgate.net These ICLs are predominantly formed between guanine residues in the 5'-GNC-3' sequence. nih.gov The formation of this covalent bridge between the two strands of the DNA helix is a particularly cytotoxic lesion, as it physically prevents the strand separation required for DNA replication and transcription. researchgate.net The distance constraints of the cross-linking agent can also introduce significant distortions to the DNA helix, such as bending. nih.gov

Ring-Opened Formamidopyrimidine Adducts

The alkylation of the N7 position of guanine renders the imidazole ring of the purine (B94841) chemically unstable. nih.gov This instability can lead to the cleavage of the C8-N9 bond, resulting in the opening of the imidazole ring to form a more stable N5-substituted formamidopyrimidine (Fapy) adduct. nih.govnih.gov This secondary reaction can occur with the initial N7-guanine monoadduct, creating a NM-FapyG lesion. nih.govnih.gov The formation of these Fapy adducts represents a significant form of DNA damage that can disrupt the normal structure and function of DNA. nih.govnih.gov

Cross-Links Involving Ring-Opened Guanine Units

The formation of interstrand cross-links can also incorporate these altered guanine structures. A cross-link can exist where one or both of the guanine bases involved have undergone imidazole ring-opening. nih.govnih.gov Quantitative analysis has identified cross-links where one guanine has been converted to a FapyG unit (FapyG-NM-G) and, to a lesser extent, where both have been transformed (FapyG-NM-FapyG). nih.govnih.gov These complex, ring-opened cross-linked lesions present a substantial obstacle to cellular DNA repair mechanisms. nih.gov

Adduct TypeDescription
G-NM-G Interstrand cross-link between the N7 positions of two guanine residues. nih.govnih.gov
NM-FapyG A monoadduct where the alkylated guanine has undergone imidazole ring-opening. nih.govnih.gov
FapyG-NM-G An interstrand cross-link where one of the two cross-linked guanines has undergone ring-opening. nih.govnih.gov
FapyG-NM-FapyG An interstrand cross-link where both of the cross-linked guanines have undergone ring-opening. nih.govnih.gov

Interactions with Other Cellular Nucleophiles (e.g., proteins, thiols)

While DNA is the primary pharmacological target, the electrophilic aziridinium ion derived from Ethanol, 2-[(2-chloroethyl)amino]- can react with a wide array of other cellular nucleophiles. nih.govresearchgate.net This includes nucleophilic sites on proteins, such as the cysteine and lysine (B10760008) residues. nih.govnih.gov For example, nitrogen mustards can induce the formation of DNA-protein cross-links, where the agent bridges the N7 of a guanine in DNA and a cysteine residue in a protein, such as a histone or a DNA repair protein. nih.govnih.gov Such cross-links can trap proteins on DNA, disrupting their function and contributing to cytotoxicity. nih.govnih.gov Furthermore, small molecule thiols, most notably glutathione (B108866) (GSH), can react with and detoxify nitrogen mustards, a process that can be catalyzed by enzymes like glutathione S-transferases.

DNA Repair Pathway Responses to Alkylation Lesions

Cells possess a sophisticated network of DNA repair pathways to manage the diverse lesions created by alkylating agents. The choice of pathway is dictated by the specific type of DNA adduct.

Lesion Bypass by DNA Polymerases

If not repaired, bulky DNA adducts can stall the replicative DNA polymerases. To overcome this block, cells can employ specialized translesion synthesis (TLS) DNA polymerases. nih.govresearchgate.net Human DNA polymerase η (pol η), for instance, is capable of bypassing the major N7-guanine monoadducts (NHMG) formed by nitrogen mustards. nih.govresearchgate.netnih.gov While this allows for the completion of replication, the process is often error-prone. Studies have shown that the bypass of an NHMG adduct by pol η slows down nucleotide incorporation and significantly increases the frequency of misincorporation, highlighting the mutagenic potential of these lesions. nih.govresearchgate.net The structure of pol η features a more spacious active site that can accommodate the bulky adduct in the DNA major groove. nih.govnih.gov

DNA PolymeraseFunction in Response to Nitrogen Mustard AdductsKey Findings
DNA Polymerase η (pol η) Translesion synthesis (TLS) bypass of N7-guanine monoadducts (NHMG). nih.govresearchgate.netnih.govCan accommodate the bulky adduct, but slows down DNA synthesis and increases mutation rates. nih.govresearchgate.net

Enzymatic Processing of Nitrogen Mustard-DNA Adducts

The repair of DNA adducts is a critical cellular defense mechanism. Monoadducts at the N7 of guanine and N3 of adenine (B156593) can be recognized and excised by DNA glycosylases, such as the AlkA protein in E. coli and its mammalian homologues (3-methyladenine-DNA glycosylases), initiating the base excision repair (BER) pathway. oup.com The highly cytotoxic interstrand cross-links are repaired through a more complex process that involves the coordinated action of several pathways, including nucleotide excision repair (NER) and homologous recombination (HR). researchgate.net This process typically involves the recognition of the ICL, followed by incisions on one DNA strand on either side of the cross-link to "unhook" it. The resulting gap is then filled, often by TLS polymerases, and the remaining adduct is subsequently removed, with the intact strand or sister chromatid serving as a template for final repair. researchgate.net Formamidopyrimidine (Fapy) adducts are also recognized by specific DNA glycosylases, such as Fpg/OGG1, which excise the damaged base and initiate BER. nih.gov

Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of "Ethanol, 2-[(2-chloroethyl)amino]-". By probing the interactions of the molecule with electromagnetic radiation, these methods provide a detailed fingerprint of its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For ¹H NMR, the protons on the carbon adjacent to the hydroxyl group (HO-CH₂-) would likely appear in the 3.5-4.0 ppm range. The protons of the ethyl group attached to the nitrogen (-N-CH₂-CH₂-Cl) would exhibit distinct signals. The methylene (B1212753) group directly bonded to the nitrogen (-N-CH₂-) would be expected around 2.7-3.0 ppm, while the methylene group attached to the chlorine atom (-CH₂-Cl) would be further downfield, typically in the 3.6-3.8 ppm range, due to the deshielding effect of the electronegative chlorine atom.

In ¹³C NMR spectroscopy, two distinct carbon signals would be anticipated. The carbon atom bonded to the hydroxyl group would have a chemical shift in the range of 60-65 ppm. The carbon atom bonded to the chlorine atom would be expected to have a chemical shift in the range of 40-45 ppm. The presence of two separate peaks would confirm the two different chemical environments of the carbon atoms in the chloroethane (B1197429) moiety.

Predicted ¹H NMR Chemical Shifts for Ethanol (B145695), 2-[(2-chloroethyl)amino]-

Proton Environment Predicted Chemical Shift (ppm)
HO-CH₂ -3.5 - 4.0
-N-CH₂ -CH₂-Cl2.7 - 3.0
-N-CH₂-CH₂ -Cl3.6 - 3.8
-NH -Variable
HO -Variable

Predicted ¹³C NMR Chemical Shifts for Ethanol, 2-[(2-chloroethyl)amino]-

Carbon Environment Predicted Chemical Shift (ppm)
HO-C H₂-60 - 65
-N-CH₂-C H₂-Cl40 - 45

Mass Spectrometry (MS) and High-Resolution MS

Mass spectrometry (MS) is a vital technique for determining the molecular weight and fragmentation pattern of "Ethanol, 2-[(2-chloroethyl)amino]-". In a typical electron ionization (EI) mass spectrum, the molecule would undergo fragmentation, producing a unique pattern of ions. The molecular ion peak [M]⁺ would be expected at an m/z corresponding to the molecular weight of the compound.

Common fragmentation pathways for similar amino alcohols include the cleavage of the C-C bond adjacent to the oxygen atom and the loss of a water molecule. For "Ethanol, 2-[(2-chloroethyl)amino]-", characteristic fragments would likely include the loss of a chloroethyl group or the ethanol group. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, enabling the confirmation of the elemental composition with high accuracy. The analysis of DNA adducts of related compounds is often carried out using techniques like liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity and structural confirmation.

Predicted Key Mass Fragments for Ethanol, 2-[(2-chloroethyl)amino]-

Fragment Description Predicted m/z
[M]⁺Molecular Ion123/125 (due to ³⁵Cl/³⁷Cl isotopes)
[M - H₂O]⁺Loss of water105/107
[M - CH₂Cl]⁺Loss of chloromethyl radical74
[CH₂NHCH₂CH₂OH]⁺75

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in "Ethanol, 2-[(2-chloroethyl)amino]-" by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of its chemical bonds.

The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. A medium to weak band in the 3300-3500 cm⁻¹ range would be indicative of the N-H stretching of the secondary amine. The C-H stretching vibrations of the alkyl chains would appear in the 2850-3000 cm⁻¹ region. A characteristic C-Cl stretching absorption would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

Predicted IR Absorption Bands for Ethanol, 2-[(2-chloroethyl)amino]-

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching, hydrogen-bonded3200 - 3600 (broad)
N-H (Amine)Stretching3300 - 3500 (medium)
C-H (Alkyl)Stretching2850 - 3000
C-NStretching1000 - 1250
C-ClStretching600 - 800

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. "Ethanol, 2-[(2-chloroethyl)amino]-" itself is not expected to have significant absorption in the visible region, as it is a colorless compound. Its UV absorption would likely be limited to the shorter wavelength UV region (below 220 nm) due to the presence of non-bonding electrons on the nitrogen, oxygen, and chlorine atoms, which can undergo n → σ* transitions. The absence of extensive conjugation means there will be no strong absorption bands in the near-UV or visible spectrum.

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation and quantification of "Ethanol, 2-[(2-chloroethyl)amino]-" and its adducts from complex mixtures. These techniques are particularly crucial for analyzing biological samples where the compound may be present at low concentrations.

High-Performance Liquid Chromatography (HPLC) for Adduct Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of DNA adducts formed from "Ethanol, 2-[(2-chloroethyl)amino]-". The high reactivity of this compound with biological macromolecules necessitates sensitive methods for the detection and quantification of the resulting adducts.

In a typical HPLC analysis of DNA adducts, the DNA is first isolated and enzymatically hydrolyzed to its constituent nucleosides. The resulting mixture is then separated by reverse-phase HPLC. A common setup involves a C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formic acid) and an organic modifier (like acetonitrile (B52724) or methanol). Detection is often achieved using UV absorbance at a specific wavelength (e.g., 254 nm) or, for higher sensitivity and specificity, by coupling the HPLC system to a mass spectrometer (LC-MS). Isotope dilution methods, where a stable isotope-labeled internal standard is used, can provide accurate quantification of the adducts.

Typical HPLC Conditions for DNA Adduct Analysis

Parameter Condition
Column Reverse-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Aqueous buffer (e.g., 0.1% Formic Acid in Water)
Mobile Phase B Organic modifier (e.g., Acetonitrile)
Elution Gradient elution
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 254 nm or Mass Spectrometry (LC-MS)

Ultraperformance Liquid Chromatography (UPLC) for Adduct Characterization

Ultraperformance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering enhanced resolution, speed, and sensitivity compared to traditional HPLC. These improvements are due to the use of columns packed with smaller sub-2 µm particles, which can operate at higher pressures. While specific UPLC methods for "Ethanol, 2-[(2-chloroethyl)amino]-" adducts are not extensively detailed in the public literature, the principles of its application can be inferred from its use in analyzing structurally related compounds and complex biological samples.

The characterization of DNA adducts, which can be large and polar molecules, benefits greatly from the high resolving power of UPLC. The technique allows for the efficient separation of adducts from a complex mixture of unmodified nucleosides and other cellular components. This separation is critical for accurate downstream analysis by mass spectrometry. The increased speed of UPLC also allows for higher sample throughput, which is advantageous in studies involving numerous samples. The advancements in instrumental technology, including the use of sub-2 µm stationary phases, have made techniques like UPLC suitable for analyzing heterogeneous classes of compounds, including those requiring the separation of very polar molecules. chromatographyonline.com

Gas Chromatography (GC) for Metabolite Detection

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly well-suited for detecting potential metabolites of "Ethanol, 2-[(2-chloroethyl)amino]-" or related precursor compounds, such as 2-chloroethanol (B45725). gcms.cz GC-based methods often employ headspace sampling for the extraction of volatile analytes from a sample matrix, which are then separated based on their boiling points and interaction with the GC column's stationary phase. nih.gov

For enhanced specificity and confirmation, GC is frequently coupled with a mass spectrometer (GC-MS or GC-MS/MS). gcms.cznih.gov This combination allows for both the quantification and the structural identification of the metabolites. The European Union Reference Laboratories, for instance, have proposed methods using GC/MS/MS for the determination of contaminants like 2-chloroethanol in various matrices. gcms.cz The high volatility of some potential metabolites requires careful optimization of GC conditions and may necessitate the use of dedicated columns to ensure separation from interfering compounds. gcms.cznih.gov

Table 1: GC Method Parameters for Analysis of Related Volatile Compounds

This table illustrates typical parameters for a GC-MS/MS system used in the analysis of related volatile compounds like ethylene (B1197577) oxide and 2-chloroethanol, which could be adapted for metabolites of "Ethanol, 2-[(2-chloroethyl)amino]-".

ParameterSetting
GC System Agilent 8890 Gas Chromatograph
Mass Spectrometer Agilent 7010 Triple Quadrupole GC/MS
Injector Multimode Inlet (MMI)
Column Agilent DB-624 Ultra Inert, 30 m x 0.25 mm, 1.4 µm
Oven Program 40°C (1 min), ramp at 20°C/min to 240°C (5 min hold)
Carrier Gas Helium
Detection MS/MS in Multiple Reaction Monitoring (MRM) mode

Data adapted from methodologies for analyzing related volatile organic compounds. gcms.cz

Mass Spectrometry-Based Quantification of DNA Adducts

Mass spectrometry (MS) is the cornerstone for the definitive identification and quantification of DNA adducts due to its unparalleled sensitivity and specificity. When coupled with a separation technique like liquid chromatography, it provides a robust platform for analyzing these biomarkers from complex biological samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying DNA adducts. nih.gov This technique combines the superior separation capabilities of liquid chromatography with the specificity of tandem mass spectrometry. In this method, a sample digest is first separated by LC, and the eluting compounds are ionized and introduced into the mass spectrometer. The first stage of mass analysis (MS1) isolates the protonated or deprotonated molecule of the target adduct (the precursor ion). This isolated ion is then fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed in the second stage of mass analysis (MS2).

This process of selecting a precursor ion and monitoring its specific product ions is known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). It provides exceptional specificity, as it is highly unlikely that another compound will have the same retention time, the same precursor ion mass, and the same product ion spectrum as the target adduct. This allows for sensitive detection at levels below one adduct in 10⁸ normal nucleotides. nih.gov

Isotope Dilution Mass Spectrometry for Enhanced Sensitivity and Accuracy

Isotope Dilution Mass Spectrometry (IDMS) is a powerful method used to achieve the highest level of accuracy and precision in quantification. nih.govnih.gov The technique involves adding a known amount of a stable, isotopically-labeled version of the analyte—in this case, an adduct of "Ethanol, 2-[(2-chloroethyl)amino]-"—to the sample as an internal standard. nih.gov This internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H).

The isotopically labeled standard co-elutes with the natural analyte and experiences the same effects of sample preparation, chromatographic separation, and ionization. researchgate.net By measuring the ratio of the signal from the natural analyte to that of the known amount of the internal standard, any variations or losses during the analytical process can be precisely corrected for. This approach effectively minimizes matrix effects and provides a highly accurate quantification, making it a reference measurement procedure for many analytes. nih.govnih.gov

Ion Trap Multistage Scanning Mass Spectrometry (MS³)

Ion Trap Mass Spectrometry offers unique capabilities for structural elucidation through multistage fragmentation (MSⁿ). nih.gov While tandem mass spectrometry (MS/MS or MS²) provides one level of fragmentation, an ion trap can perform sequential fragmentation steps (MS³ or even higher) within the same analyzer. nih.govresearchgate.net

In an MS³ experiment for adduct characterization, the precursor ion of the "Ethanol, 2-[(2-chloroethyl)amino]-" adduct is first isolated and fragmented (MS²). From the resulting product ions, a specific, information-rich fragment is then selected and isolated. This selected product ion is subsequently subjected to another round of fragmentation to generate a third-generation (MS³) spectrum. This additional fragmentation step provides deeper structural information, helping to confirm the identity of the adduct and distinguish it from potential isomers with much greater confidence. nih.govresearchgate.net This is particularly valuable when analyzing unknown adducts or complex mixtures where isobaric interferences are common. nih.gov

Electrospray Ionization (ESI) and Chemical Ionization (CI) Modes

The choice of ionization source is critical for converting the analyte molecules from the liquid or gas phase into gas-phase ions suitable for mass analysis.

Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for large, polar, and thermally labile molecules like DNA adducts. nih.govresearchgate.net In ESI, a high voltage is applied to the liquid eluting from the LC column, creating a fine spray of charged droplets. As the solvent evaporates, the charge on the droplets increases until ions are ejected into the gas phase. ESI typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. researchgate.net This preserves the molecular weight information of the adduct, which is crucial for its identification.

Chemical Ionization (CI) , particularly Atmospheric Pressure Chemical Ionization (APCI), is another common technique. APCI is generally more suitable for less polar and more volatile compounds than ESI. nih.govnih.gov In APCI, the LC eluent is vaporized in a heated tube, and a corona discharge creates reactant gas ions from the mobile phase. These reactant ions then transfer a proton to the analyte molecules through chemical reactions. While ESI is often preferred for large biomolecules, APCI can be advantageous for certain metabolites of "Ethanol, 2-[(2-chloroethyl)amino]-" that may be less polar or more volatile than the DNA adducts themselves. nih.gov The choice between ESI and APCI depends heavily on the physicochemical properties of the specific target analyte. nih.govresearchgate.net

Table 2: Comparison of Ionization Techniques for MS Analysis

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Ionization from charged droplets in a strong electric field.Ionization via gas-phase ion-molecule reactions at atmospheric pressure. nih.gov
Typical Analytes Large, polar, non-volatile, thermally labile molecules (e.g., DNA adducts, proteins). nih.govresearchgate.netSmall, less polar to non-polar, semi-volatile molecules. nih.govnih.gov
Ionization Type Soft ionization, produces [M+H]⁺ or [M-H]⁻ ions with minimal fragmentation. researchgate.netSoft ionization, but can cause more fragmentation than ESI.
Matrix Effects Can be more susceptible to ion suppression. researchgate.netnih.govGenerally less susceptible to matrix effects than ESI.
Application for Compound Ideal for "Ethanol, 2-[(2-chloroethyl)amino]-" DNA adducts.Suitable for certain less polar metabolites of the compound.

In Vitro Assays for DNA Modification Assessment

In vitro assays offer a direct means to observe the effects of a chemical agent on purified DNA, elucidating the nature and extent of the damage. These assays are fundamental in screening for genotoxic potential and in mechanistic studies.

Plasmid relaxation assays are a cornerstone technique for detecting DNA strand scission. The principle of this assay relies on the differential migration of different topological forms of plasmid DNA in an agarose (B213101) gel. nih.gov Supercoiled plasmid DNA (Form I), being compact, migrates fastest. If a single-strand break is introduced, the supercoiling is lost, and the plasmid adopts a relaxed, open-circular conformation (Form II), which migrates slower. Double-strand breaks result in a linearized plasmid (Form III), which migrates at an intermediate rate.

In the context of Ethanol, 2-[(2-chloroethyl)amino]-, its alkylating properties are expected to lead to the formation of DNA adducts. pharmacologyeducation.orgresearchgate.net These adducts can destabilize the DNA backbone, leading to spontaneous strand breaks or rendering the DNA susceptible to cleavage upon further processing, such as enzymatic digestion at abasic sites.

A typical plasmid relaxation assay would involve incubating supercoiled plasmid DNA with varying concentrations of Ethanol, 2-[(2-chloroethyl)amino]-. The reaction products are then analyzed by agarose gel electrophoresis. An increase in the concentration of the compound is expected to correlate with a decrease in the supercoiled form and a corresponding increase in the relaxed and linear forms of the plasmid.

Illustrative Data from a Hypothetical Plasmid Relaxation Assay:

Concentration of Ethanol, 2-[(2-chloroethyl)amino]- (µM)% Supercoiled DNA (Form I)% Relaxed DNA (Form II)% Linearized DNA (Form III)
0 (Control)9550
1070255
50405010
100156520
20057025

This table represents hypothetical data for illustrative purposes.

The results would demonstrate a dose-dependent increase in DNA strand breaks, a hallmark of DNA-damaging agents. The appearance of linearized DNA at higher concentrations would suggest the induction of double-strand breaks, a more severe form of DNA damage.

DNA footprinting is a high-resolution technique used to identify the specific binding sites of a molecule on a DNA sequence. wikipedia.orgwikipedia.org This method can be adapted to map the locations of DNA damage induced by chemical agents. The underlying principle is that DNA adducts formed by a compound can protect the DNA from cleavage by a nuclease, such as DNase I, or a chemical cleavage agent. wikipedia.orgresearchgate.net

In a typical DNA footprinting experiment to assess the damage by Ethanol, 2-[(2-chloroethyl)amino]-, a specific DNA fragment, radioactively or fluorescently labeled at one end, is used. This DNA is then treated with the compound. Subsequently, the DNA is subjected to limited cleavage by an agent like DNase I. The resulting DNA fragments are separated by size on a denaturing polyacrylamide gel. In the control lane (DNA not treated with the compound), a ladder of bands representing cleavage at every nucleotide position is observed. In the lane with the compound-treated DNA, the sites of adduction will be protected from cleavage, resulting in a "footprint" or a gap in the ladder of bands. wikipedia.orgwikipedia.org

Nitrogen mustards are known to preferentially alkylate the N7 position of guanine (B1146940) bases. pharmacologyeducation.orgnih.gov Therefore, a DNA footprinting analysis of Ethanol, 2-[(2-chloroethyl)amino]- would be expected to reveal footprints at guanine-rich regions of the DNA sequence.

Illustrative Findings from a Hypothetical DNA Footprinting Assay:

DNA Sequence RegionPredicted Binding/Damage SiteObservation
5'-...ATGCG CG A...-3'Guanine (G) residuesClear footprints observed at guanine positions, indicating protection from cleavage due to adduction.
5'-...ATTATATA...-3'Adenine (B156593)/Thymine rich regionNo significant footprints, suggesting lower reactivity of the compound with A-T base pairs.
5'-...AG CTG C...-3'Guanine (G) residuesStrong footprints corresponding to the guanine bases.

This table represents hypothetical findings for illustrative purposes.

The results of a DNA footprinting assay would provide precise information on the sequence selectivity of DNA alkylation by Ethanol, 2-[(2-chloroethyl)amino]-, confirming its interaction with specific nucleotides and providing insights into its mutagenic potential.

Structure Activity Relationship Studies and Rational Design of Analogs

Design Principles for Nitrogen Mustard Derivatives

The foundational design of nitrogen mustard derivatives revolves around the bifunctional bis(2-chloroethyl)amino group, which is central to their cytotoxic action. uantwerpen.bemdpi.com The core principle is to modulate the reactivity of this group to achieve a balance between therapeutic efficacy and host toxicity. biointerfaceresearch.comnih.gov

The reactivity of nitrogen mustards, including "Ethanol, 2-[(2-chloroethyl)amino]-," is critically dependent on the nucleophilicity of the tertiary nitrogen atom. uantwerpen.be This reactivity can be precisely tuned through strategic structural modifications. The primary mechanism involves the intramolecular cyclization of one of the chloroethyl side chains to form a highly reactive aziridinium (B1262131) ion intermediate. rsc.orgoncohemakey.com The rate of this formation, which dictates the compound's alkylating potential, is governed by the electron density on the nitrogen atom. uantwerpen.bersc.org

Efforts to control this reactivity have led to several key design strategies:

Aromatic vs. Aliphatic Scaffolds : Attaching the nitrogen mustard moiety to an aromatic ring, as seen in compounds like chlorambucil (B1668637), decreases the nitrogen's basicity due to the electron-withdrawing nature of the ring. mdpi.comnih.gov This results in a less reactive and more stable compound compared to aliphatic mustards, which are characterized by high reactivity. nih.govtaylorandfrancis.com This reduced reactivity often allows for oral administration. mdpi.combiointerfaceresearch.com

Electronic Effects of Substituents : The introduction of electron-donating groups onto the aromatic ring or aliphatic chain increases the nitrogen's nucleophilicity, thereby accelerating the formation of the aziridinium ion and increasing reactivity. uantwerpen.be Conversely, attaching electrophilic or electron-withdrawing groups, such as a phosphoryl group in cyclophosphamide (B585), reduces the nitrogen's basicity and reactivity, often creating a prodrug that requires metabolic activation to exert its effect. uantwerpen.be

Metal Complexation : A more recent approach involves the coordination of the nitrogen mustard to a metal center. rsc.orgnih.gov The oxidation state and coordination sphere of the metal can effectively control the electron density on the mustard's nitrogen atom, allowing for redox-activated release or modulation of reactivity under specific physiological conditions, such as the hypoxic environment of tumors. rsc.orgnih.govresearchgate.net

These modifications allow for the fine-tuning of a compound's half-life and reactivity, aiming to improve its therapeutic window. biointerfaceresearch.com

The hallmark of nitrogen mustards is the strategic incorporation of the bis(2-chloroethyl)amino group, which serves as the primary pharmacophore responsible for alkylation. mdpi.comnih.gov The biological action of these compounds is dependent on the reactivity of these two chloroethyl functional groups. uantwerpen.be

The process begins with the formation of a cyclic, positively charged, and highly reactive aziridinium ion from one of the chloroethyl groups. oncohemakey.com This electrophilic intermediate readily reacts with nucleophilic sites on biological macromolecules, most notably the N7 position of guanine (B1146940) bases in DNA. rsc.orgoncohemakey.compharmacologyeducation.org Following this initial alkylation, the second chloroethyl group can form another aziridinium ion, leading to a second alkylation event. oncohemakey.com This bifunctionality is crucial as it enables the formation of inter-strand or intra-strand cross-links in DNA, which are highly cytotoxic lesions that disrupt DNA replication and transcription, ultimately leading to cell death. nih.govnih.govnih.gov

Hybrid Molecule Design Strategies

To overcome the limitations of early nitrogen mustards, such as lack of selectivity, researchers have developed hybrid molecule strategies. researchgate.netpatrinum.ch This involves conjugating the nitrogen mustard pharmacophore to other bioactive molecules to improve targeting, enhance efficacy, and reduce side effects. nih.govtaylorandfrancis.comnih.gov

A prominent and successful strategy in the rational design of nitrogen mustard analogs is their conjugation with natural products or other bioactive molecules. nih.govpatrinum.ch This approach aims to create hybrid compounds that leverage the targeting capabilities of the guiding molecule to deliver the cytotoxic nitrogen mustard moiety more selectively to cancer cells. biointerfaceresearch.com This can lead to improved antitumor effects, better selectivity, and reduced systemic toxicity. nih.gov

Numerous studies have demonstrated the potential of this approach by creating conjugates with a variety of molecules:

Natural Products : Compounds like Brefeldin A and the diterpenoid oridonin (B1677485) have been conjugated with nitrogen mustards. nih.gov In one study, an oridonin-mustard hybrid exhibited an eight-fold higher selectivity for cancer cells over normal cells compared to the parent oridonin compound. nih.gov

Steroids : Steroid hormones are used as carriers to target hormone-dependent cancers. mdpi.combiointerfaceresearch.com The steroid moiety facilitates transport across the cell membrane and targets cells expressing the corresponding steroid receptor. mdpi.com

Amino Acids : Melphalan, which incorporates a phenylalanine carrier, was designed to be selectively taken up by cells with high amino acid transporter activity. researchgate.net Similarly, tyrosine has been used as a carrier for nitrogen mustards. researchgate.net

Other Bioactive Scaffolds : Chromone derivatives have been linked to nitrogen mustards to develop anti-breast cancer agents with improved activity and lower side effects. nih.gov

The following table summarizes selected examples of nitrogen mustard hybrids and their parent compounds.

Hybrid Compound ClassParent Bioactive MoietyRationale for ConjugationResearch Finding
Oridonin-Mustard HybridsOridoninImprove anticancer activity and selectivity. nih.govMost conjugates showed higher potency than parent compounds against several human cancer cell lines. nih.gov
Brefeldin A-Mustard HybridsBrefeldin AEnhance potency and reduce toxicity against normal cells. nih.govHybrid molecule 5a showed significantly lower cytotoxicity against normal human hepatic cells than the parent BFA. nih.gov
Steroid-Mustard HybridsEstradiol, Dehydroepiandrosterone (DHEA)Target hormone-dependent cancers and increase cellular uptake. mdpi.combiointerfaceresearch.comSteroid-DHEA drug shows a more effective response in-vitro and in-vivo compared to DHEA-nitrogen moiety alone. biointerfaceresearch.com
Chromone-Mustard HybridsChromoneDiscover promising anti-breast tumor candidates with stronger activity and lower side effects. nih.govA synthesized derivative showed potent antiproliferative activity against breast cancer cell lines and exhibited selectivity between tumor and normal cells. nih.gov

This strategy of molecular hybridization has proven to be a fruitful avenue for the optimization of lead compounds and the development of more effective and safer anticancer agents. nih.gov

A key goal in the development of nitrogen mustard analogs is to enhance their specificity for cancer cells, thereby minimizing damage to healthy tissues. biointerfaceresearch.compatrinum.ch Rational design strategies focus on improving molecular interactions with specific biological targets or exploiting unique features of the tumor microenvironment. biointerfaceresearch.comnih.gov

One approach involves designing prodrugs that are activated selectively within tumor cells. mdpi.com This can be achieved by incorporating functionalities that are sensitive to the lower pH or hypoxic conditions often found in solid tumors. rsc.org Metal complexation is one such strategy, where the mustard's reactivity is masked until the metal center is reduced in a hypoxic environment. nih.gov

Another powerful strategy is to conjugate the mustard to a molecule with high affinity for a specific biological target. nih.gov For example, researchers have tethered a nitrogen mustard to analogues of distamycin, a DNA minor-groove binding agent. nih.gov By increasing the number of pyrrole-amide units in the distamycin analogue, they were able to enhance the sequence specificity of DNA alkylation. The tripyrrole conjugate, for instance, preferentially alkylated specific AT-rich sequences, and this enhanced specificity correlated with increased cytotoxicity. nih.gov This demonstrates that rational design can steer the alkylating agent to precise locations on the DNA, improving its efficacy.

The evolution of nitrogen mustards from simple aliphatic molecules to complex, targeted hybrids reflects a continuous effort to improve specificity through rational design. mdpi.com

The three-dimensional arrangement of atoms in a molecule can have a profound impact on its biological activity. The synthesis of analogs with defined stereochemical features is a critical aspect of modern drug design, ensuring that the molecule has the optimal orientation to interact with its biological target. nih.gov

While early nitrogen mustards were often simple, achiral molecules, the development of more complex, hybrid compounds has introduced chiral centers. For these molecules, stereoselective synthesis is crucial. For example, in the development of novel antifungal agents based on L-amino alcohols, it was discovered that only compounds with the S-configuration exhibited the desired activity. nih.gov

Similarly, in the synthesis of antiproliferative diterpenoid 1,3-aminoalcohol derivatives from the natural product isosteviol, stereoselective transformations were employed to create a library of compounds with specific stereochemistry. nih.gov The biological evaluation of these precisely structured analogs allows for detailed structure-activity relationship (SAR) studies, which can identify the key stereochemical features necessary for potent and selective activity. nih.gov

By controlling the stereochemistry during synthesis, medicinal chemists can produce enantiomerically pure compounds, leading to a better understanding of the drug-target interaction and potentially more potent and selective therapeutic agents. nih.gov

Comparative Studies of Analog Reactivity and Biomolecular Interactions

The biological activity of nitrogen mustard compounds is intrinsically linked to their chemical reactivity—specifically, their ability to alkylate nucleophilic sites on biomolecules, most notably DNA. Structure-activity relationship (SAR) studies have been pivotal in elucidating how modifications to the core mustard structure influence this reactivity and subsequent cytotoxic effects.

Research into dipeptide derivatives of nitrogen mustards reveals that factors such as amino acid composition, sequence, and modifications at the C- and N-termini significantly impact their in vitro activity against human tumor cell lines. nih.govdiva-portal.org A study involving 17 novel nitrogen mustard-containing dipeptides demonstrated a high correlation of cytotoxic activity across different cell lines, suggesting a similar mechanism of action. nih.gov The activity of these compounds is not solely dependent on their intrinsic chemical reactivity but also on biological interactions, including transport across cell membranes and potential enzymatic activation. nih.govdiva-portal.org

Table 1: Comparative Cytotoxicity of Selected Nitrogen Mustard Dipeptide Derivatives in Human Tumor Cell Lines.
CompoundStructureMean IC50 (µM) across a panel of 10 cell lines
MelphalanL-p-[bis(2-chloroethyl)amino]phenylalanine6.1
J1L-Melphalanyl-p-L-fluorophenylalanine ethyl ester1.3
Dipeptide AL-Alanyl-L-melphalan ethyl ester2.9
Dipeptide BL-Valyl-L-melphalan ethyl ester0.9
Data synthesized from studies on nitrogen mustard-containing dipeptides. nih.govdiva-portal.org The IC50 values are representative and intended for comparative purposes.

Another approach involves conjugating the nitrogen mustard moiety to a carrier molecule to modify its properties. In one such study, a derivative named "Nicotinic-mustard" was synthesized by linking a N,N-bis(2-chloroethyl)amino group to nicotinic acid via an amide bond. iomcworld.org The goal was to leverage the structural pattern of nikethamide, a CNS stimulant, to potentially create a CNS-active antitumor agent. The in vitro chemical alkylating activity of this analog was quantitatively compared to a standard alkylating agent, N,N-bis(2-chloroethyl)amine, using a 4-(4-nitrobenzyl)pyridine (B86830) (NBP) assay. The results showed that the Nicotinic-mustard possessed comparable alkylating activity, supporting its potential as an active agent. iomcworld.org

Similarly, conjugating nitrogen mustards to DNA minor groove-binding agents like derivatives of distamycin has been explored. nih.gov In one study, conjugates with one, two, or three pyrrole (B145914) carboxamide units were linked to either benzoic acid mustard (BAM) or chlorambucil (CHL). The DNA binding affinity and cytotoxicity increased with the number of pyrrole units. Notably, the CHL conjugates were found to be more cytotoxic than the corresponding BAM analogs and were able to cross-link plasmid DNA at a 10-fold lower concentration than chlorambucil itself. nih.gov In contrast, the BAM conjugates showed minimal DNA cross-linking activity, highlighting how the nature of the aromatic mustard component dramatically influences biomolecular interactions. nih.gov

These studies underscore that the biomolecular interactions of these analogs are a function of both their inherent chemical reactivity and their ability to be recognized and processed by cellular machinery.

Influence of Linker Chemistry on Molecular Design

The rational design of linkers often focuses on creating systems that release the active drug in response to specific physiological conditions, such as the lower pH of the tumor microenvironment or within endosomes. nih.govadcreview.comwsu.edu Phosphoramidate-based linkers, for instance, have been developed to be pH-sensitive. Their hydrolysis, which releases the amine-containing drug, can be tuned by placing a proximal acidic group (like a carboxylic acid or pyridinium) to catalyze the P-N bond cleavage via an intramolecular mechanism. nih.govadcreview.com The stability of these linkers is governed by factors like the pKa of the leaving amine and the proximity and nature of the catalytic group. adcreview.com

Another strategy involves self-immolative linkers that spontaneously release the payload following a triggering event. For example, prodrugs have been designed where the activating effect of a phenol (B47542) or aniline (B41778) group on a nitrogen mustard is masked by a linker that is cleavable by a specific enzyme. acs.org Once the enzyme acts on the linker, a cascade of electronic rearrangements—a 1,6-elimination—liberates the active, potent mustard drug. acs.org

The choice of linker can also deactivate a potent mustard, rendering it inert until it reaches a specific target environment. A study on H₂O₂-activated prodrugs demonstrated this principle by connecting an aromatic nitrogen mustard to a trigger via different electron-withdrawing linkers. nih.gov The linkers were designed to suppress the mustard's reactivity, which could then be restored by the high levels of hydrogen peroxide often found in cancer cells.

Table 2: Influence of Linker Type on the Reactivity of H₂O₂-Activated Aromatic Nitrogen Mustard Prodrugs.
ProdrugLinker TypeDNA Cross-Linking (% without H₂O₂)DNA Cross-Linking (% with H₂O₂)Cancer Cell Growth Inhibition (GI50)
Compound 6Quaternary Ammonia Salt<1.5%>20%No obvious toxicity
Compound 7Carboxyamide<1.5%>20%<1 µM
Compound 8Carbonate<1.5%>20%Moderate toxicity
Data synthesized from a study on H₂O₂-activated nitrogen mustard prodrugs. nih.gov The results show that while all linkers suppress initial activity, the choice of linker significantly affects the ultimate cytotoxicity of the prodrug after activation.

Beyond cleavable linkers, the physical properties of the linker, such as its flexibility and the potential for strain, are also crucial design considerations. In fragment-based drug discovery, linkers are used to tether two weakly binding fragments together to create a high-affinity inhibitor. nih.gov Systematic studies have shown that the conformational flexibility of a linker can introduce a significant entropic penalty upon binding, while a rigid or strained linker may prevent the fragments from achieving their optimal binding geometries. nih.govjohnshopkins.edu The ideal linker minimizes strain and pre-organizes the fragments for binding, an optimization that is critical for realizing the full potential of the designed molecule. nih.govnih.govelsevierpure.com

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to determine the electronic structure of molecules. For a compound like "Ethanol, 2-[(2-chloroethyl)amino]-," DFT is instrumental in predicting its geometric and electronic properties.

DFT calculations can optimize the molecular geometry to find the most stable three-dimensional structure. This involves determining bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. Studies on related amino alcohol and chloro-amine compounds demonstrate the utility of DFT in this regard. For instance, research on 2-aminoethanol and its derivatives has successfully used DFT to elucidate molecular structures and hydrogen bonding patterns. nih.gov Similarly, DFT has been applied to molecules like 2-amino-5-chloropyridine (B124133) to analyze geometric parameters and vibrational frequencies, showing good agreement with experimental data. researchgate.net

Beyond geometry, DFT is used to calculate a range of electronic properties that govern the molecule's reactivity. These include the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). The MEP map, for example, visualizes the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net For "Ethanol, 2-[(2-chloroethyl)amino]-," DFT would be crucial for understanding how the electronegative chlorine atom and the nitrogen and oxygen heteroatoms influence its electronic landscape and subsequent reactivity.

Table 1: Properties Calculable by DFT for "Ethanol, 2-[(2-chloroethyl)amino]-"

PropertyDescriptionRelevance
Optimized Geometry Lowest energy 3D structure (bond lengths, angles).Provides the foundational structure for all other calculations.
Vibrational Frequencies Theoretical prediction of infrared (IR) and Raman spectra.Aids in the experimental identification and characterization of the compound.
Molecular Electrostatic Potential (MEP) Maps the electrostatic potential onto the electron density surface.Identifies reactive sites for electrophilic and nucleophilic interactions.
Frontier Molecular Orbitals (HOMO/LUMO) Energy of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.The energy gap indicates chemical reactivity, polarizability, and kinetic stability. researchgate.net
Mulliken/NBO Atomic Charges Distributes the total molecular charge among individual atoms.Helps in understanding charge distribution and the nature of chemical bonds.

High-Accuracy Quantum Chemical Methods (e.g., DLPNO-CCSD(T))

While DFT is a versatile tool, methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are considered the "gold standard" for obtaining highly accurate energies. However, canonical CCSD(T) calculations are computationally expensive, limiting their use to small molecules. The development of domain-based local pair natural orbital (DLPNO) methods, specifically DLPNO-CCSD(T), has made it possible to apply this high level of theory to larger systems. arabjchem.org

The DLPNO-CCSD(T) method provides energies that are very close to the canonical CCSD(T) results but at a fraction of the computational cost. This makes it an ideal method for refining the energies of structures initially optimized with DFT. For "Ethanol, 2-[(2-chloroethyl)amino]-," this high accuracy is essential for calculating precise thermochemical data, such as enthalpies of formation, and for obtaining reliable energy differences between different conformers or along a reaction pathway. arabjchem.org Studies combining DFT for geometry optimization with DLPNO-CCSD(T) for single-point energy calculations have proven to be a powerful strategy for investigating complex chemical processes, such as C-H activation at metal centers. arabjchem.org

Molecular Docking and Binding Affinity Predictions for Molecular Targets

"Ethanol, 2-[(2-chloroethyl)amino]-" possesses structural motifs, namely the chloroethylamine group, characteristic of nitrogen mustards, which are known DNA alkylating agents. nih.govresearchgate.net Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is invaluable for hypothesizing how "Ethanol, 2-[(2-chloroethyl)amino]-" might interact with biological macromolecules like DNA or proteins.

The process involves placing the ligand ("Ethanol, 2-[(2-chloroethyl)amino]-") into the binding site of a receptor (e.g., a DNA groove or a protein's active site) in various conformations and orientations. A scoring function then estimates the binding affinity for each pose, predicting the most stable binding mode. For this compound, docking into the minor or major groove of a DNA duplex could reveal potential binding sites and non-covalent interactions (like hydrogen bonds or van der Waals forces) that precede the covalent alkylation reaction.

Furthermore, computational studies on other nitrogen-containing compounds have used docking to explore interactions with specific protein targets. For example, docking has been employed to study how pyrimidine (B1678525) derivatives bind to enzymes like Topoisomerase II and HSP90, providing insights into their potential as enzyme inhibitors. nih.gov Such an approach could be applied to "Ethanol, 2-[(2-chloroethyl)amino]-" to explore potential protein targets beyond DNA.

Table 2: General Workflow for Molecular Docking Studies

StepDescriptionPurpose
1. Receptor Preparation Obtain the 3D structure of the target (e.g., from PDB), remove water, add hydrogens.To prepare a clean and chemically correct model of the biological target.
2. Ligand Preparation Generate a low-energy 3D conformation of the ligand.To ensure the ligand's starting geometry is realistic.
3. Docking Simulation Systematically sample conformations and orientations of the ligand within the defined binding site.To explore the possible ways the ligand can fit into the target's active site.
4. Scoring and Analysis Use a scoring function to rank the generated poses based on predicted binding affinity.To identify the most likely binding mode and estimate the strength of the interaction.
5. Post-Docking Analysis Visualize and analyze the top-ranked pose to identify key intermolecular interactions.To understand the specific forces (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.

Conformation and Stereochemistry Studies

The flexibility of the ethyl and ethanol (B145695) chains in "Ethanol, 2-[(2-chloroethyl)amino]-" allows it to adopt numerous three-dimensional shapes, or conformations. Computational methods are essential for exploring the potential energy surface of the molecule to identify its stable conformers. DFT and other quantum mechanical methods can calculate the relative energies of these different conformations, revealing which shapes are most likely to exist at a given temperature.

Studies on similar molecules like 2-aminoethanol have shown that both intramolecular and intermolecular hydrogen bonding play a critical role in determining the preferred conformation. nih.gov For "Ethanol, 2-[(2-chloroethyl)amino]-," a key area of investigation would be the potential for an intramolecular hydrogen bond between the hydroxyl group's hydrogen and the nitrogen atom. The orientation of the C-Cl bond relative to the rest of the molecule would also significantly impact its conformational profile.

While "Ethanol, 2-[(2-chloroethyl)amino]-" is an achiral molecule (it has no stereocenters), the study of its stereochemistry becomes important when it interacts with chiral environments, such as the active site of an enzyme or the chiral grooves of DNA. Computational analysis can predict how the molecule's flexible shape adapts to these chiral pockets, which is crucial for understanding its biological activity.

Reaction Pathway and Transition State Analysis

The chloroethylamine moiety is known to undergo intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion, which is the ultimate alkylating species for nitrogen mustards. researchgate.net Computational chemistry is a powerful tool for elucidating the detailed mechanism of this and other reactions.

By mapping the reaction pathway, chemists can identify all intermediates and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction. Methods like DFT are used to locate the geometry of these fleeting transition states and calculate their energies. researchgate.netrsc.org

For "Ethanol, 2-[(2-chloroethyl)amino]-," theoretical analysis would focus on the following key steps:

The intramolecular S_N2 reaction where the nitrogen atom attacks the carbon bearing the chlorine atom.

Calculation of the structure and energy of the resulting three-membered aziridinium ion intermediate.

Analysis of the subsequent reaction of this reactive intermediate with a nucleophile (e.g., a nitrogen atom on a DNA base).

Understanding these pathways and their associated energy barriers is fundamental to explaining the molecule's chemical reactivity and potential biological mechanism of action. researchgate.netnih.gov

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies for Complex Analogs

The development of more sophisticated analogs of Ethanol (B145695), 2-[(2-chloroethyl)amino]- necessitates the exploration of advanced synthetic strategies. A particularly promising future direction lies in the application of biocatalysis for the synthesis of chiral analogs. The use of enzymes, such as engineered amine dehydrogenases and lipases, offers a highly selective and environmentally benign route to enantiomerically pure amino alcohols and their derivatives. frontiersin.orgnih.govresearchgate.net

Key areas for future research include:

Enzymatic Kinetic Resolution: Lipases have demonstrated high efficiency in the kinetic resolution of racemic alcohols and amines, allowing for the separation of enantiomers with high purity. youtube.comrsc.org Future work could focus on developing lipase-based resolutions specifically for 2-chloroethylamine (B1212225) derivatives, potentially enabling the isolation of single enantiomers of Ethanol, 2-[(2-chloroethyl)amino]- for stereospecific biological studies.

Asymmetric Biocatalysis: Engineered amine dehydrogenases and imine reductases can catalyze the asymmetric reductive amination of keto alcohols, providing a direct route to chiral amino alcohols. frontiersin.orgresearchgate.net The application of these enzymes to precursors of Ethanol, 2-[(2-chloroethyl)amino]- could yield a library of chiral analogs with varying substituents, allowing for a systematic investigation of structure-activity relationships.

Chemoenzymatic Approaches: Combining the strengths of traditional chemical synthesis with the selectivity of biocatalysis represents a powerful strategy. For instance, a chiral epoxy-imine building block could be synthesized chemically and then subjected to enzymatic modifications to introduce diversity. acs.org This hybrid approach could facilitate the creation of complex analogs that are inaccessible through purely chemical or biological methods.

A summary of potential biocatalytic approaches is presented in the table below.

Biocatalytic MethodEnzyme ClassPotential Application to Ethanol, 2-[(2-chloroethyl)amino]- AnalogsDesired Outcome
Kinetic ResolutionLipasesSeparation of racemic mixtures of chloroethylamine precursors.Enantiomerically pure starting materials.
Asymmetric Reductive AminationAmine Dehydrogenases, Imine ReductasesStereoselective synthesis of chiral amino alcohol cores.Direct synthesis of specific stereoisomers.
Dynamic Kinetic ResolutionRuthenium catalysts with lipasesConversion of a racemic starting material entirely to a single enantiomer of the product.Maximized yield of a desired chiral analog. wikipedia.org

Advanced Mechanistic Elucidation of Alkylation Events

The biological activity of Ethanol, 2-[(2-chloroethyl)amino]- is intrinsically linked to its ability to alkylate nucleophilic biomolecules. While the general mechanism involving the formation of a reactive aziridinium (B1262131) ion is understood for nitrogen mustards, a deeper, quantitative understanding of this process for this specific compound is a key area for future investigation. aps.org

Future research should focus on:

Quantum Mechanics Simulations: Computational chemistry, particularly quantum mechanics (QM) calculations, can provide profound insights into the energetics and reaction pathways of chemical processes. nih.gov QM simulations can be employed to model the formation of the aziridinium ion from Ethanol, 2-[(2-chloroethyl)amino]-, calculating activation barriers and transition state geometries. This would offer a detailed, atom-level picture of its reactivity.

Kinetic Studies of DNA Adduct Formation: While the formation of DNA adducts by related compounds has been studied, detailed kinetic analysis of the reaction between Ethanol, 2-[(2-chloroethyl)amino]- and DNA is needed. nih.gov This would involve monitoring the rate of formation of specific adducts over time, providing crucial data on the compound's reactivity towards different DNA sequences and structures.

Investigating the Role of the Hydroxyl Group: The ethanol moiety distinguishes this compound from other simple nitrogen mustards. Its role in modulating the rate and selectivity of alkylation is an important unanswered question. Future studies could compare the reactivity of Ethanol, 2-[(2-chloroethyl)amino]- with its non-hydroxylated analog to dissect the contribution of the hydroxyl group to the alkylation mechanism.

Expansion of DNA Adduct Research to Novel Species

The primary mechanism of action for many alkylating agents involves the formation of covalent adducts with DNA, leading to downstream biological consequences. Research into the DNA adducts formed by Ethanol, 2-[(2-chloroethyl)amino]- could be significantly expanded.

Promising avenues for future exploration are:

Identification of a Broader Range of Adducts: While N7-guanine adducts are common for nitrogen mustards, this compound may form other, less abundant adducts with different DNA bases (e.g., adenine (B156593), cytosine) or at different positions on the purine (B94841) and pyrimidine (B1678525) rings. nih.gov Advanced mass spectrometry techniques are crucial for identifying these novel adducts.

DNA-Protein Cross-links: Nitrogen mustards are known to induce the formation of DNA-protein cross-links (DPCs), where the drug covalently links a protein to DNA. nih.govnih.gov Identifying the specific proteins that become cross-linked to DNA upon exposure to Ethanol, 2-[(2-chloroethyl)amino]- would provide valuable insights into its mode of action and potential cellular targets beyond DNA alone.

Comparative Adductomics: Comparing the profile of DNA adducts formed by Ethanol, 2-[(2-chloroethyl)amino]- with those of other chloroethylamine compounds would help to understand how small structural changes influence the pattern of DNA damage.

Innovative Analytical Platforms for Ultrasensitive Detection

The ability to detect and quantify Ethanol, 2-[(2-chloroethyl)amino]- and its metabolites at very low concentrations is critical for future research into its environmental fate and biological effects. The development of innovative analytical platforms is a key research direction.

Future advancements could include:

Aptamer-Based Biosensors: Aptamers are short, single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and selectivity. nih.govfrontiersin.org The development of aptamers that specifically recognize Ethanol, 2-[(2-chloroethyl)amino]- could lead to highly sensitive and selective biosensors. aptamergroup.commdpi.com These "aptasensors" could be integrated into various detection formats, such as electrochemical or optical sensors, for rapid and on-site analysis. researchgate.net

Surface-Enhanced Raman Scattering (SERS): SERS is a powerful technique that can enhance the Raman signal of molecules adsorbed on nanostructured metal surfaces, enabling single-molecule detection. The development of SERS-based assays, potentially coupled with immunochromatography, could provide an ultrasensitive method for detecting this compound in complex matrices. nih.gov

Advanced Mass Spectrometry: Continued improvements in mass spectrometry, particularly in high-resolution instruments and fragmentation techniques, will be essential for the sensitive and specific detection of the parent compound and its various adducts and metabolites. nih.gov

Computational Design of Targeted Molecular Probes

Computational approaches are poised to play a transformative role in designing molecular probes to study the interactions of Ethanol, 2-[(2-chloroethyl)amino]-. These in silico methods can guide the synthesis of probes with desired properties, saving time and resources.

Future research in this area should involve:

In Silico Off-Target Prediction: Computational models can predict the potential off-target interactions of small molecules with a wide range of proteins. nih.govresearchgate.net Applying these models to Ethanol, 2-[(2-chloroethyl)amino]- could identify potential protein targets beyond DNA, guiding experimental validation and revealing new biological activities.

Pharmacophore Modeling: By identifying the key structural features responsible for the biological activity of this compound, pharmacophore models can be developed. These models can then be used to virtually screen for other molecules with similar properties or to design new probes with enhanced affinity or selectivity for a particular target.

Molecular Docking and Dynamics Simulations: These computational techniques can be used to model the interaction of Ethanol, 2-[(2-chloroethyl)amino]- and its analogs with specific biological targets, such as the active sites of enzymes or the grooves of DNA. This can provide a detailed understanding of the binding mode and help in the rational design of more potent or selective probes.

Exploration of New Biochemical Interaction Modalities Beyond DNA

While DNA is a primary target for alkylating agents, the reactivity of Ethanol, 2-[(2-chloroethyl)amino]- suggests that it may interact with other biomolecules, leading to a broader range of biological effects.

Unexplored avenues include:

Proteomic Profiling of Protein Adducts: In addition to DNA-protein cross-links, this compound may directly alkylate proteins. Using advanced proteomic techniques, it is possible to identify the specific proteins and amino acid residues that are modified. This could reveal novel protein targets and signaling pathways affected by the compound. nih.gov

Metabolomic Studies: Exposure to xenobiotics can induce significant changes in the cellular metabolome. Untargeted metabolomics can provide a global snapshot of the metabolic perturbations caused by Ethanol, 2-[(2-chloroethyl)amino]-. This could identify novel biomarkers of exposure and reveal unexpected effects on metabolic pathways.

RNA Alkylation: Similar to DNA, RNA possesses nucleophilic sites that can be alkylated. Investigating the potential for Ethanol, 2-[(2-chloroethyl)amino]- to form RNA adducts and the functional consequences of such modifications is a nascent area of research with significant potential.

Q & A

Basic Research Questions

Q. What are the recommended laboratory-scale synthesis routes for Ethanol, 2-[(2-chloroethyl)amino]-?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution between 2-chloroethanol and ethylenediamine derivatives under controlled conditions. Key steps include:

  • Using anhydrous solvents (e.g., tetrahydrofuran) to minimize hydrolysis of the chloroethyl group.
  • Maintaining temperatures below 0°C to moderate exothermic reactions, as uncontrolled heating can lead to byproducts like bis-alkylated amines .
  • Purification via vacuum distillation or recrystallization to achieve >95% purity. Industrial-scale methods employ continuous flow reactors for yield optimization .

Q. How can the structural integrity of Ethanol, 2-[(2-chloroethyl)amino]- be confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : Compare 1^1H and 13^{13}C spectra with reference data (e.g., δ~3.6 ppm for the ethanol -CH2_2 group; δ~2.8 ppm for the chloroethyl -CH2_2Cl) .
  • Mass Spectrometry : Confirm molecular ion peaks at m/z 137.05 (C4_4H10_{10}ClNO) and fragment patterns consistent with cleavage at the aminoethanol backbone .
  • HPLC : Employ reverse-phase chromatography with UV detection (λ = 210 nm) to assess purity and identify trace impurities .

Q. What safety protocols are essential for handling Ethanol, 2-[(2-chloroethyl)amino]-?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a fume hood to prevent inhalation exposure .
  • Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes. For spills, neutralize with activated carbon or silica gel and dispose as hazardous waste .
  • Storage : Keep in airtight containers under inert gas (N2_2 or Ar) at 4°C to prevent degradation .

Advanced Research Questions

Q. How can exothermic risks during synthesis be mitigated to improve reaction reproducibility?

  • Methodological Answer :

  • Temperature Control : Use jacketed reactors with cryostatic cooling to maintain sub-zero temperatures during reagent addition.
  • Incremental Mixing : Add 2-chloroethanol dropwise to the amine solution to avoid localized overheating.
  • In-line Monitoring : Implement FTIR or Raman spectroscopy to track reaction progress and detect intermediates (e.g., Schiff bases) that may indicate side reactions .

Q. How should researchers resolve discrepancies in NMR data for derivatives of Ethanol, 2-[(2-chloroethyl)amino]-?

  • Methodological Answer :

  • Solvent Effects : Re-run spectra in deuterated DMSO to assess hydrogen bonding interactions that may shift proton signals.
  • Dynamic Exchange : For broad peaks, conduct variable-temperature NMR to identify conformational flexibility in the aminoethanol chain.
  • Cross-Validation : Compare with computational models (DFT calculations) to predict chemical shifts and assign ambiguous signals .

Q. What mechanistic insights explain the alkylation behavior of Ethanol, 2-[(2-chloroethyl)amino]- in biological systems?

  • Methodological Answer :

  • DNA Alkylation : The chloroethyl group forms covalent adducts with guanine N7 positions, disrupting replication. Confirm via comet assays or LC-MS/MS analysis of alkylated DNA bases .
  • Protein Interaction : Use fluorescent probes (e.g., dansyl chloride) to track binding to cysteine residues in enzymes like glutathione S-transferase.
  • Kinetic Studies : Employ stopped-flow spectroscopy to measure reaction rates with nucleophiles (e.g., thiols) under physiological pH .

Data Contradiction Analysis

Q. Why do reported yields for Ethanol, 2-[(2-chloroethyl)amino]- vary across studies?

  • Methodological Answer :

  • Reagent Ratios : Excess ethylenediamine (>2 eq.) reduces bis-alkylation but increases purification difficulty. Optimal stoichiometry (1:1.2) balances yield and purity .
  • Catalyst Effects : Some protocols use phase-transfer catalysts (e.g., tetrabutylammonium bromide), which may inconsistently accelerate reactions depending on solvent polarity .
  • Analytical Bias : Yield calculations based on NMR integration vs. gravimetric analysis can differ by 5–10% due to residual solvent or moisture .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.